3-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide

Regioisomerism Structure-Activity Relationship Indole Pharmacophore

3-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide (ChemBase ID: 223933; InterBioScreen STOCK1N-75426; molecular formula C28H27N3O2, MW 437.53) is a synthetic bisindole propanamide composed of two indole moieties linked by a propanamide spacer, with a benzyloxy substituent at the 6-position of the N‑1 indole ring. It falls within the claimed scope of bisindole propanamides disclosed as dual tachykinin NK‑1/NK‑2 receptor antagonists and serotonin agonists by Eli Lilly (US 5,792,760) , and is structurally related to indolyl propanamide series investigated as selective androgen receptor degraders (SARDs).

Molecular Formula C28H27N3O2
Molecular Weight 437.5 g/mol
Cat. No. B12183398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide
Molecular FormulaC28H27N3O2
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CCC(=O)NCCC4=CNC5=CC=CC=C54
InChIInChI=1S/C28H27N3O2/c32-28(29-15-12-23-19-30-26-9-5-4-8-25(23)26)14-17-31-16-13-22-10-11-24(18-27(22)31)33-20-21-6-2-1-3-7-21/h1-11,13,16,18-19,30H,12,14-15,17,20H2,(H,29,32)
InChIKeyXROHBBAJVCWPRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[6-(Benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide: Procurement-Relevant Identity and Baseline Characterization


3-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide (ChemBase ID: 223933; InterBioScreen STOCK1N-75426; molecular formula C28H27N3O2, MW 437.53) is a synthetic bisindole propanamide composed of two indole moieties linked by a propanamide spacer, with a benzyloxy substituent at the 6-position of the N‑1 indole ring [1][2]. It falls within the claimed scope of bisindole propanamides disclosed as dual tachykinin NK‑1/NK‑2 receptor antagonists and serotonin agonists by Eli Lilly (US 5,792,760) [3], and is structurally related to indolyl propanamide series investigated as selective androgen receptor degraders (SARDs) [4]. The compound is catalogued as a ‘Derivatives & Analogs of Natural Compounds’ screening hit, without dedicated published potency data, and any procurement decision must therefore be underwritten by its unique regioisomeric identity and class‑validated pharmacophore rather than by demonstrated target‑specific potency [1][2].

Why 3-[6-(Benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide Cannot Be Generically Substituted with In‑Class Analogs


Within the bisindole propanamide class, benzyloxy positional isomerism is a decisive structural variable: the 6‑benzyloxy isomer positions the lipophilic benzyl ether para to the indole N‑1, whereas the closely related 5‑benzyloxy isomer places it meta, producing distinct molecular electrostatic potential surfaces, dipole vectors, and hydrogen‑bond acceptor geometries . In a benchmark study on naphthocarbazole anticancer agents, the choice between 5‑ and 6‑benzyloxyindole starting materials determined the substitution pattern and ultimately the cytotoxicity profile of the final polycyclic products—several 6‑benzyloxy‑derived compounds displayed sub‑micromolar IC50 values, demonstrating that the regioisomeric position is not pharmacologically silent [1]. Similarly, 5‑benzyloxytryptamine is a characterized 5‑HT6 agonist and TRPM8 channel blocker, whereas 6‑benzyloxytryptamine exhibits a distinct serotonin receptor interaction profile, reinforcing that the shift of the benzyloxy group from position 5 to 6 alters target selectivity even within simple indole scaffolds . Substituting the 6‑benzyloxy compound with its 5‑benzyloxy congener or with des‑benzyloxy bisindole analogs therefore risks altering the pharmacophore in ways that cannot be predicted without explicit comparative binding or functional data—making the regioisomeric identity a non‑interchangeable procurement specification for any structure‑activity relationship (SAR) program or focused screening library .

Quantitative Differential Evidence for 3-[6-(Benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide


Regioisomeric Identity: 6-Benzyloxy vs. 5-Benzyloxy Indole Substitution Pattern

CRITICAL DISCLOSURE: No direct head‑to‑head potency comparison between the 6‑benzyloxy and 5‑benzyloxy isomers of 3‑[benzyloxy‑1H‑indol‑1‑yl]‑N‑[2‑(1H‑indol‑3‑yl)ethyl]propanamide has been published in the peer‑reviewed literature or in accessible patent examples. The differentiation presented here rests on the documented regioisomeric difference itself, supported by class‑level evidence that benzyloxy position materially affects biological activity in related indole systems [1][2]. The 6‑benzyloxy isomer locates the benzyl ether at the indole C6 position (para to the indole N‑1), whereas the 5‑benzyloxy isomer places it at C5 (meta). While both share the identical molecular formula (C28H27N3O2) and molecular weight (437.53 Da), the topological polar surface area (tPSA = 59.05 Ų), LogP (5.11), and H‑bond donor/acceptor counts are identical [1], meaning that simple 2D property filters cannot discriminate these isomers. Differentiation resides solely in the 3D spatial orientation of the benzyloxy group, which controls complementarity to receptor binding pockets. In naphthocarbazole series derived from 5‑ and 6‑benzyloxyindoles, the substitution position was a key determinant of cytotoxicity: several 6‑benzyloxy‑derived naphthocarbazolediones achieved IC50 values in the sub‑micromolar range (e.g., 36–108 nM against L1210 and DU145 cells) [2].

Regioisomerism Structure-Activity Relationship Indole Pharmacophore

Class‑Level Tachykinin NK‑1 Receptor Antagonist Activity: Bisindole Propanamide Series

US Patent 5,792,760 (Eli Lilly) claims substituted bisindole propanamides of Formula I—which structurally encompass 3‑[6‑(benzyloxy)‑1H‑indol‑1‑yl]‑N‑[2‑(1H‑indol‑3‑yl)ethyl]propanamide—as tachykinin NK‑1 and NK‑2 receptor antagonists and serotonin agonists [1]. The patent reports that compounds of Formula I were evaluated in radioreceptor binding assays for NK‑1 and NK‑2 receptors, with active compounds subsequently tested in in vitro smooth muscle functional assays [1]. The 3‑aryl‑1,2‑diacetamidopropane series from which these bisindoles were derived produced NK‑1 antagonist IC50 values spanning 100 pM to >5 µM, with the most potent agents achieving sub‑nanomolar binding affinity (Ki = 6.4 nM against human NK‑1 expressed in CHO‑K1 cells for a representative analog) [2]. The target compound, bearing the specific 6‑benzyloxy‑indole N‑1 propanamide‑ethyl‑indole scaffold, falls within the general Formula I and is therefore pharmacologically substantiated by the class, although no compound‑specific IC50 or Ki value has been disclosed in the patent examples or elsewhere.

Tachykinin NK-1 antagonist Pain Migraine

Class‑Level SARD Activity: Indolyl Propanamide Series Against Enzalutamide‑Resistant Androgen Receptor

A 2019 J Med Chem study (PMID: 30525603) established that indolyl and indolinyl propanamides (series II and III) act as selective androgen receptor degraders (SARDs) with submicromolar AR antagonism and protein degradation selective to AR and AR splice variant (AR SV) [1]. These compounds maintained potency against enzalutamide‑resistant (Enz‑R) mutant ARs and were efficacious in Enz‑R xenograft models [1]. A subsequent 2021 study expanded the series to basic heteromonocyclic propanamide derivatives, reporting AR transactivation IC50 values in the nanomolar range (e.g., IC50 = 48 nM for a representative SARD in AR‑driven luciferase reporter assays) [2]. The target compound, 3‑[6‑(benzyloxy)‑1H‑indol‑1‑yl]‑N‑[2‑(1H‑indol‑3‑yl)ethyl]propanamide, shares the core indolyl‑propanamide scaffold of series II/III SARDs, with the benzyloxy group at C6 providing a vector for additional hydrophobic contacts, but has not itself been reported in the SARD literature.

Selective Androgen Receptor Degrader SARD Prostate Cancer Enzalutamide Resistance

Physicochemical Profile: Lipophilicity and Permeability Benchmarking

The computed physicochemical properties of the target compound are LogP = 5.11, topological polar surface area (tPSA) = 59.05 Ų, with 2 H‑bond donors, 2 H‑bond acceptors, and 9 rotatable bonds [1]. These values place the compound beyond the classical Lipinski Rule of Five (LogP > 5, Ro5 violation flagged) but within range of CNS‑oriented chemical space explored by many successful neurokinin and serotonin receptor ligands. Among FDA‑approved oral drugs, approximately 12% violate one or more Ro5 criteria, and compounds with tPSA < 60–70 Ų and moderate LogP are typically associated with good blood‑brain barrier permeability [2]. By comparison, the 5‑benzyloxy positional isomer shares the identical 2D computed profile, meaning passive permeability and lipophilicity alone cannot discriminate the two [1]. The compound's computed acid pKa of 15.68 indicates the indole NH protons are essentially non‑ionizable under physiological conditions, predicting pH‑independent passive membrane partitioning [1].

Lipophilicity LogP tPSA Drug-likeness

Benzyloxy Position Effect on MAO Selectivity: 5‑ vs. 6‑Benzyloxy Pharmacophore Benchmark

In a systematic structure‑activity study of 2‑indolyl methylamines, Perez et al. (1999) demonstrated that a 5‑benzyloxy substituent on the indole ring is critical for selective MAO‑B inhibition. The lead compound FA‑73 (N‑(2‑propynyl)‑2‑(5‑benzyloxyindol)methylamine) exhibited Ki = 0.75 ± 0.15 nM for MAO‑B and Ki = 800 ± 60 nM for MAO‑A, yielding a selectivity ratio of 1,066‑fold, 48 times more selective than L‑deprenyl [1]. Replacement of the 5‑benzyloxy with alternative substituents or relocation to the 6‑position was not explicitly tested in this series, but the authors emphasize that the presence and position of the benzyloxy group are ‘critical for this selective behaviour’ [1]. For 3‑[6‑(benzyloxy)‑1H‑indol‑1‑yl]‑N‑[2‑(1H‑indol‑3‑yl)ethyl]propanamide, the 6‑benzyloxy orientation offers a distinct pharmacophoric vector; whether this confers MAO‑A vs. MAO‑B selectivity or is compatible with MAO inhibition at all remains unknown, constituting a rational hypothesis‑testing opportunity.

Monoamine Oxidase MAO-B selectivity Benzyloxyindole Neuroprotection

Best-Fit Application Scenarios for 3-[6-(Benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide


Regioisomer‑Defined Bisindole Library Expansion for Tachykinin or Serotonin Receptor Screening

Procure the 6‑benzyloxy isomer as a defined regioisomeric probe to complement existing 5‑benzyloxy bisindole analogs in a focused screening deck targeting NK‑1/NK‑2 tachykinin receptors or serotonin receptor subtypes. The bisindole propanamide scaffold is claimed as a dual tachykinin antagonist/serotonin agonist chemotype in US 5,792,760 [1], and the 6‑benzyloxy orientation provides a distinct pharmacophoric vector for SAR exploration. Use in competitive binding assays against [³H]‑substance P (NK‑1) or [³H]‑5‑HT to establish the regioisomer‑dependent potency shift.

Underexplored Indolyl Propanamide Scaffold for SARD Profiling in Enzalutamide‑Resistant Prostate Cancer Models

Include the compound as a 6‑benzyloxy‑substituted member of the indolyl propanamide SARD chemotype class. The validated SARD series II/III scaffolds demonstrate submicromolar AR antagonism, AR/AR‑SV degradation, and in vivo efficacy against enzalutamide‑resistant xenografts [2]. The 6‑benzyloxy bisindole has not been reported in the SARD literature, offering a novel diversification point for screening in AR transactivation luciferase reporter assays and AR protein degradation Western blot readouts in LNCaP or C4‑2B cells.

MAO Isoform Selectivity Probe: 6‑Benzyloxy vs. 5‑Benzyloxy Pharmacophore Comparison

Leverage the established MAO‑B selectivity of 5‑benzyloxyindole derivatives (e.g., FA‑73: MAO‑B Ki = 0.75 nM, 1,066‑fold selective over MAO‑A [3]) to benchmark the 6‑benzyloxy bisindole as a novel positional isomer. Screen the compound against recombinant human MAO‑A and MAO‑B using fluorometric or radiometric deamination assays to determine whether the 6‑benzyloxy orientation retains, enhances, or abolishes MAO‑B selectivity, potentially generating novel IP around 6‑benzyloxyindole‑based MAO inhibitors.

Physicochemical Reference Standard for Bisindole Propanamide Permeability and Solubility Profiling

Use the well‑characterized computed properties (LogP = 5.11, tPSA = 59.05 Ų, Ro5 violation [4]) as a benchmark for parallel artificial membrane permeability assay (PAMPA) or Caco‑2 permeability measurement across a series of bisindole propanamide analogs. The elevated LogP and moderate tPSA predict blood‑brain barrier permeability potential, making this compound a useful reference for CNS‑oriented bisindole libraries.

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